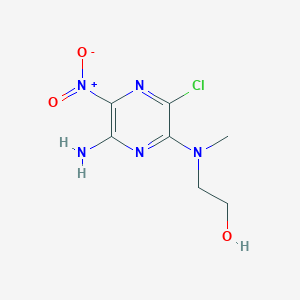

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol

Description

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is a pyrazine derivative characterized by a substituted pyrazine ring bearing amino, chloro, and nitro groups, coupled with an ethanolamine side chain. The presence of multiple electron-withdrawing (nitro, chloro) and donating (amino) groups on the pyrazine ring suggests unique electronic properties, which may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C7H10ClN5O3 |

|---|---|

Molecular Weight |

247.64 g/mol |

IUPAC Name |

2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-methylamino]ethanol |

InChI |

InChI=1S/C7H10ClN5O3/c1-12(2-3-14)6-4(8)10-7(13(15)16)5(9)11-6/h14H,2-3H2,1H3,(H2,9,11) |

InChI Key |

NFZVFTHQLHODPI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol typically involves multi-step organic reactions One common method includes the nitration of a pyrazine derivative followed by chlorination and subsequent amination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural Analogues

Pyrazine vs. Pyrimidine Derivatives

Pyrazine and pyrimidine rings are nitrogen-containing heterocycles with distinct electronic profiles. For example, 2-[[6-chloro-5-(2,3-dibromopropyl)-2-methylpyrimidin-4-yl]amino]ethanol () shares a halogenated heterocycle and ethanolamine side chain but differs in ring structure. Pyrimidines typically exhibit higher aromatic stability due to symmetrical N-atom placement, whereas pyrazines may offer greater polarity due to adjacent N-atoms. This difference could impact solubility and binding affinity in biological systems .

Ethanolamine-Substituted Compounds

- 2-((2-Methoxyethyl)(methyl)amino)ethanol (): This compound lacks a heterocyclic core but shares the ethanolamine backbone. Its synthesis involves alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol, achieving an 88% yield under optimized conditions. The methoxyethyl group enhances hydrophilicity compared to the nitro and chloro substituents in the target compound, which may reduce membrane permeability .

- Olomoucine II (): A purine derivative with a hydroxybenzylamino group, this compound demonstrates kinase inhibitory activity. While structurally distinct, its ethanolamine-like side chain highlights the role of hydroxyl and amino groups in modulating target interactions .

Functional Group Analysis

| Compound | Key Functional Groups | Impact on Properties |

|---|---|---|

| Target Compound | Pyrazine, Cl, NO₂, NH₂, ethanolamine | High polarity, potential redox activity |

| 2-((2-Methoxyethyl)(methyl)amino)ethanol | Methoxyethyl, ethanolamine | Increased hydrophilicity, low steric bulk |

| 1-(2-Amino-6-nitrophenyl)ethanone | Benzene, NO₂, NH₂, ketone | Planar structure, UV activity |

- Nitro Groups: Present in both the target compound and 1-(2-Amino-6-nitrophenyl)ethanone (), nitro groups confer electrophilicity and may contribute to mutagenicity if metabolized to reactive intermediates. However, the pyrazine ring’s electron-deficient nature in the target compound could stabilize nitro groups differently compared to benzene derivatives .

- Chloro Substituents : The chloro group in the target compound may enhance lipophilicity and influence halogen bonding in molecular recognition, a feature absent in methoxyethyl analogues .

Biological Activity

The compound 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is a heterocyclic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol can be characterized by its unique molecular structure, which includes:

- Amino Group : Contributes to its reactivity and potential biological interactions.

- Chloro and Nitro Substituents : These groups may enhance its pharmacological properties by influencing electron distribution and steric effects.

The molecular formula is , indicating a complex structure that may interact with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol exhibit significant antimicrobial properties. For instance, studies on related nitropyrazine derivatives have demonstrated effectiveness against a range of bacterial strains. The minimal inhibitory concentrations (MICs) for various derivatives were assessed, revealing promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol | P. aeruginosa | TBD |

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that compounds with similar structural motifs can induce cell death in various types of cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.

Case Study: Anticancer Activity

In a study involving the evaluation of nitropyrazine derivatives, it was found that certain analogs exhibited selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values ranging from 5 to 20 µM. The underlying mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Neuroprotective Effects

Recent investigations have suggested neuroprotective properties for compounds related to 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol. In vitro studies demonstrated that these compounds could inhibit neuronal apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazine ring significantly influence both antimicrobial and anticancer activities. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against specific bacterial strains.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Enhance antibacterial activity.

- Alkyl Substituents : May improve solubility and bioavailability.

- Amino Group Positioning : Critical for interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.